molecular formula C17H20O4 B293341 8-acetyl-3-butyl-7-methoxy-4-methyl-2H-chromen-2-one

8-acetyl-3-butyl-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No. B293341
M. Wt: 288.34 g/mol
InChI Key: ZRRRWGXBSLEJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-acetyl-3-butyl-7-methoxy-4-methyl-2H-chromen-2-one, also known as psoralen, is a naturally occurring organic compound found in various plants. It belongs to the family of linear furanocoumarins and is widely known for its phototoxic properties. Psoralen has been extensively studied for its potential use in scientific research and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 8-acetyl-3-butyl-7-methoxy-4-methyl-2H-chromen-2-one involves the formation of covalent bonds with DNA molecules upon exposure to ultraviolet light. This process, known as photochemical crosslinking, results in the inhibition of DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
Psoralen has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms. Psoralen has also been shown to induce apoptosis, leading to cell death. Additionally, 8-acetyl-3-butyl-7-methoxy-4-methyl-2H-chromen-2-one has been shown to have immunomodulatory effects, including the inhibition of T-cell proliferation and the suppression of cytokine production.

Advantages and Limitations for Lab Experiments

Psoralen has several advantages for use in lab experiments. It is readily available and can be synthesized through various methods. Psoralen is also relatively easy to use and can be applied to cells or tissues using simple protocols. However, 8-acetyl-3-butyl-7-methoxy-4-methyl-2H-chromen-2-one has several limitations, including its phototoxic properties, which can lead to cell death and DNA damage. Additionally, 8-acetyl-3-butyl-7-methoxy-4-methyl-2H-chromen-2-one can be unstable and may require careful storage and handling.

Future Directions

There are several future directions for the use of 8-acetyl-3-butyl-7-methoxy-4-methyl-2H-chromen-2-one in scientific research. One potential application is in the development of new photodynamic therapy agents for the treatment of cancer. Psoralen-based compounds may also have potential as immunomodulatory agents for the treatment of autoimmune diseases. Additionally, 8-acetyl-3-butyl-7-methoxy-4-methyl-2H-chromen-2-one may have potential as a tool for gene editing and genome engineering. Further research is needed to explore these potential applications and to optimize the use of 8-acetyl-3-butyl-7-methoxy-4-methyl-2H-chromen-2-one in scientific research.

Synthesis Methods

Psoralen can be synthesized through several methods, including extraction from plants, chemical synthesis, and fermentation. The most common method of extraction involves the use of solvents such as ethanol, methanol, or acetone. Chemical synthesis involves the reaction of 3,4-dihydrocoumarin with acetic anhydride and butyric anhydride. Fermentation involves the use of microorganisms such as Aspergillus niger to produce 8-acetyl-3-butyl-7-methoxy-4-methyl-2H-chromen-2-one.

Scientific Research Applications

Psoralen has been extensively studied for its potential use in scientific research. It has been used in various fields, including molecular biology, genetics, and pharmacology. Psoralen has been used as a photosensitizer in photodynamic therapy to treat various cancers, including skin cancer, breast cancer, and lung cancer. It has also been used in the treatment of psoriasis, vitiligo, and other skin disorders.

properties

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

8-acetyl-3-butyl-7-methoxy-4-methylchromen-2-one

InChI

InChI=1S/C17H20O4/c1-5-6-7-13-10(2)12-8-9-14(20-4)15(11(3)18)16(12)21-17(13)19/h8-9H,5-7H2,1-4H3

InChI Key

ZRRRWGXBSLEJES-UHFFFAOYSA-N

SMILES

CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=O)C)OC1=O)C

Canonical SMILES

CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=O)C)OC1=O)C

Origin of Product

United States

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